molecular formula C8H5Br2FO2 B13717873 3'-Bromo-2'-fluoro-5'-hydroxyphenacyl bromide

3'-Bromo-2'-fluoro-5'-hydroxyphenacyl bromide

Cat. No.: B13717873
M. Wt: 311.93 g/mol
InChI Key: DMWCBLGNVDZYOC-UHFFFAOYSA-N
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Description

3’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H6Br2FO2 It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide typically involves the bromination of 5-fluoro-2-hydroxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 3’ position of the aromatic ring.

Industrial Production Methods

Industrial production of 3’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Substitution: Products include substituted phenacyl derivatives.

    Oxidation: Products include phenacyl ketones.

    Reduction: Products include phenacyl alcohols.

Scientific Research Applications

3’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-2-hydroxyacetophenone
  • 5-Fluoro-2-hydroxyphenacyl bromide
  • 2-Bromo-1-phenylethanone

Uniqueness

3’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H5Br2FO2

Molecular Weight

311.93 g/mol

IUPAC Name

2-bromo-1-(3-bromo-2-fluoro-5-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5Br2FO2/c9-3-7(13)5-1-4(12)2-6(10)8(5)11/h1-2,12H,3H2

InChI Key

DMWCBLGNVDZYOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)F)Br)O

Origin of Product

United States

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